

N-Boc-Tris: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-Tris**

Cat. No.: **B176521**

[Get Quote](#)

An In-depth Examination of Commercial Availability, Purity, and Application Workflows

N-Boc-Tris, chemically known as tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate, is a versatile trivalent scaffold molecule increasingly utilized in bioconjugation, polymer science, and medicinal chemistry. Its structure, featuring a Boc-protected amine and three primary hydroxyl groups, offers orthogonal reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of commercially available **N-Boc-Tris**, its purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Purity

A critical first step in research and development is the sourcing of high-quality starting materials. **N-Boc-Tris** is available from several commercial suppliers, with purity levels typically ranging from $\geq 95\%$ to 99%. The table below summarizes the offerings from prominent vendors. Researchers should always refer to the lot-specific certificate of analysis for precise purity data.

Supplier	Catalog Number	Stated Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
AxisPharm	AP11775	≥95%	146651-71-0	C9H19NO5	221.25
Creative Biolabs	ADC-L-767	95%	146651-71-0	C9H19NO5	221.3
BroadPharm	BP-22402	99%	146651-71-0	C9H19NO5	221.3
Precise PEG	AG-7293	>96%	146651-71-0	C9H19NO5	221.3

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **N-Boc-Tris**. These protocols are based on established chemical principles for Boc protection and purification of related compounds and may require optimization for specific laboratory conditions and scales.

Synthesis of N-Boc-Tris from Tris

This protocol describes the selective N-protection of tris(hydroxymethyl)aminomethane (Tris) using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- Tris(hydroxymethyl)aminomethane (Tris)
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Deionized water
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve Tris (1 equivalent) in a mixture of THF and water.
- Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Boc-Tris**.

Purification of N-Boc-Tris by Column Chromatography

Purification of the crude product is essential to achieve high purity. Flash column chromatography is a standard and effective method.

Materials:

- Crude **N-Boc-Tris**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate
- Glass chromatography column
- Fraction collector or test tubes

Procedure:

- Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
- Pack the chromatography column with the silica gel slurry.
- Dissolve the crude **N-Boc-Tris** in a minimal amount of the eluent or a slightly more polar solvent.
- Load the sample onto the top of the silica gel bed.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 100% ethyl acetate).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **N-Boc-Tris**.

Purity Analysis of **N-Boc-Tris**

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of **N-Boc-Tris**. A reverse-phase method is typically employed.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210-220 nm or ELSD.

Procedure:

- Prepare a sample of **N-Boc-Tris** at a concentration of approximately 1 mg/mL in the initial mobile phase composition.
- Inject the sample onto the equilibrated HPLC column.
- Run the gradient and record the chromatogram.
- Calculate the purity based on the peak area of the main product relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and assess the purity of **N-Boc-Tris**.

Instrumentation and Conditions:

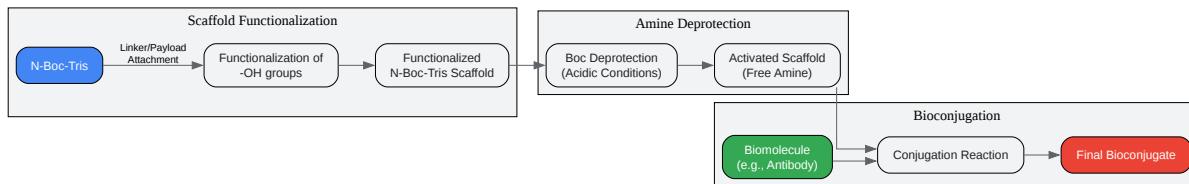
- Spectrometer: A 400 MHz or higher NMR spectrometer.

- Solvent: Deuterated methanol (CD_3OD) or Deuterated chloroform ($CDCl_3$).
- Analysis: 1H NMR and ^{13}C NMR spectra should be acquired.

Expected 1H NMR Spectral Data (in CD_3OD):

- A singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
- A singlet around 3.6-3.8 ppm corresponding to the six protons of the three hydroxymethyl groups (- CH_2OH).

Expected ^{13}C NMR Spectral Data (in CD_3OD):

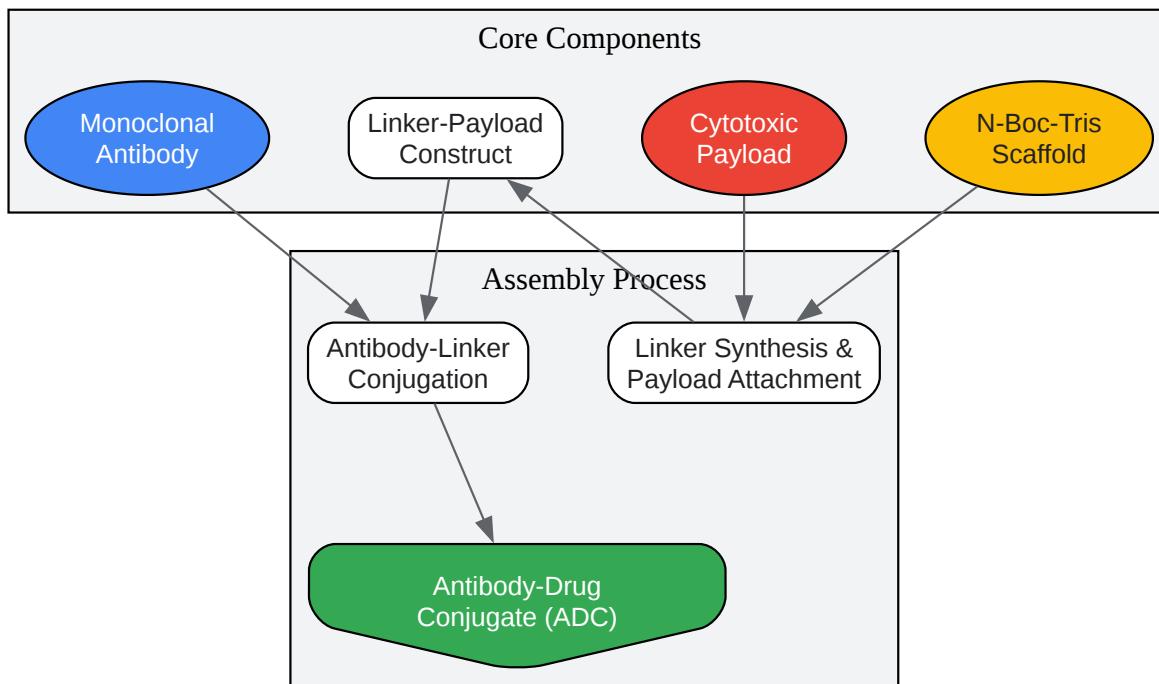

- A signal around 28 ppm corresponding to the methyl carbons of the tert-butyl group.
- A signal around 64 ppm corresponding to the hydroxymethyl carbons.
- A signal around 80 ppm corresponding to the quaternary carbon of the tert-butyl group.
- A signal around 158 ppm corresponding to the carbonyl carbon of the Boc group.

Applications and Workflows

N-Boc-Tris is a valuable building block in various research and development areas due to its trifunctional nature. The Boc-protected amine provides an orthogonal protecting group strategy, allowing for the selective modification of the hydroxyl groups, followed by deprotection of the amine for further conjugation.

N-Boc-Tris in Bioconjugation: A General Workflow

One of the primary applications of **N-Boc-Tris** is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs).^{[1][2][3][4]} It can serve as a trivalent scaffold to attach multiple molecules of interest, such as targeting ligands, imaging agents, or therapeutic payloads, to a biomolecule.


[Click to download full resolution via product page](#)

General workflow for the use of **N-Boc-Tris** in bioconjugation.

This workflow illustrates the modular approach enabled by **N-Boc-Tris**. The hydroxyl groups can be functionalized with desired moieties, followed by the deprotection of the Boc group to reveal a primary amine. This amine can then be used for conjugation to a biomolecule through various coupling chemistries.

Logical Relationship in ADC Development

In the context of Antibody-Drug Conjugate (ADC) development, **N-Boc-Tris** can act as a central scaffold to create a linker-payload system that is subsequently attached to an antibody.

[Click to download full resolution via product page](#)

Logical relationship of **N-Boc-Tris** in the construction of an Antibody-Drug Conjugate.

This diagram highlights the central role of **N-Boc-Tris** as a scaffold in the assembly of the linker-payload component, which is then conjugated to the monoclonal antibody to form the final ADC. The use of such scaffolds can allow for the attachment of multiple drug molecules, potentially increasing the potency of the ADC.[2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. njbio.com [njbio.com]
- 3. adc.bocsci.com [adc.bocsci.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N-Boc-Tris: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176521#commercial-suppliers-and-purity-of-n-boc-tris>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com